molecular formula C20H21N3O2 B2776939 2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922961-98-6

2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2776939
CAS No.: 922961-98-6
M. Wt: 335.407
InChI Key: PAYAGEVYKWFXQG-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is an organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the reaction of 2,4-dimethylphenyl hydrazine with 3,4-dimethylbenzoyl chloride to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole with 2,4-dimethylphenyl acetic acid under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell growth, apoptosis, and microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenyl isocyanate
  • 1,2-Bis(3,4-dimethylphenyl)ethane
  • 3,4-Dimethylbenzyl alcohol

Uniqueness

2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific structural features, such as the presence of both dimethylphenyl groups and the oxadiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-5-7-16(15(4)9-12)11-18(24)21-20-23-22-19(25-20)17-8-6-13(2)14(3)10-17/h5-10H,11H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYAGEVYKWFXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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